2-(4-chlorophenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
Description
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Properties
IUPAC Name |
2-(4-chlorophenyl)-1-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN7O/c1-16-2-8-19(9-3-16)31-23-21(27-28-31)22(25-15-26-23)30-12-10-29(11-13-30)20(32)14-17-4-6-18(24)7-5-17/h2-9,15H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVSEDLLZIWJLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CC5=CC=C(C=C5)Cl)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone (CAS Number: 923511-75-5) is a complex organic molecule with potential therapeutic applications. Its intricate structure combines a triazole and piperazine moiety, which are known to exhibit various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 447.9 g/mol. The presence of the chlorophenyl group and the triazole-pyrimidine scaffold suggests potential interactions with biological targets that may lead to significant pharmacological effects.
| Property | Value |
|---|---|
| CAS Number | 923511-75-5 |
| Molecular Formula | C23H22ClN7O |
| Molecular Weight | 447.9 g/mol |
| Purity | ≥95% |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing triazole and piperazine moieties. For instance, derivatives similar to the compound have demonstrated cytotoxic effects against various cancer cell lines, including lung (A549), colon (HCT116), and liver (SMMC-7721) cancer cells.
In vitro assays have shown that compounds with similar structures exhibit IC50 values ranging from moderate to potent levels. For example, one study reported an IC50 of approximately 193.93 µg/mL for a related compound against A549 cells, suggesting that our compound may exhibit comparable or enhanced efficacy due to its unique structural features .
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis through the modulation of apoptotic pathways. Specifically, compounds have been shown to upregulate pro-apoptotic genes such as Bax and p53 , while downregulating anti-apoptotic genes like Bcl2 . The activation of caspase pathways has also been implicated in mediating cell death in cancer cells.
Study 1: Cytotoxicity Evaluation
A recent study investigated a series of triazole derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that compounds with structural similarities to our target compound exhibited significant cytotoxicity against A549 cells with IC50 values lower than standard chemotherapeutics .
Study 2: Selectivity and Efficacy
Another study focused on the selectivity of these compounds towards cancer cells versus normal cells. The findings revealed that certain derivatives showed a preferential effect on cancerous cells while sparing normal fibroblasts, indicating a favorable therapeutic index .
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research:
Anticancer Activity
Recent studies have indicated that compounds with similar structural features demonstrate significant anticancer properties. For instance:
- Cytotoxicity Evaluation : In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines such as A549 (lung), HCT116 (colon), and SMMC-7721 (liver) cells. One study reported an IC50 value of approximately 193.93 µg/mL against A549 cells, suggesting potential efficacy in cancer treatment .
- Mechanism of Action : The anticancer effects are primarily attributed to the induction of apoptosis through modulation of apoptotic pathways. Compounds have been shown to upregulate pro-apoptotic genes like Bax and p53 while downregulating anti-apoptotic genes such as Bcl2. The activation of caspase pathways is also implicated in mediating cell death in cancer cells .
Antimicrobial Activity
Research has suggested that similar triazole derivatives may possess antimicrobial properties. For example, a study on related compounds showed promising antimicrobial activity against various bacterial strains . This suggests that the compound could be further explored for its potential as an antimicrobial agent.
Study 1: Cytotoxicity Against Cancer Cell Lines
A comprehensive evaluation was conducted on a series of triazole derivatives to assess their cytotoxic effects on human cancer cell lines. The results indicated that compounds structurally similar to 2-(4-chlorophenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone exhibited significant cytotoxicity against A549 cells, with IC50 values lower than those of standard chemotherapeutics .
Study 2: Selectivity Towards Cancer Cells
Another study focused on the selectivity of these compounds towards cancer cells versus normal fibroblasts. The findings revealed that certain derivatives showed preferential effects on cancerous cells while sparing normal cells, indicating a favorable therapeutic index. This selectivity is crucial for minimizing side effects in potential therapeutic applications .
Preparation Methods
Synthesis of 3-(p-Tolyl)-3H-Triazolo[4,5-d]Pyrimidin-7(6H)-One
The triazolo[4,5-d]pyrimidine scaffold is synthesized via cyclocondensation of 4-amino-1,2,3-triazole derivatives with malonic acid derivatives. A modified procedure from hydrazinolysis and cyclization reactions involves reacting 4-amino-5-(p-tolyl)-1,2,3-triazole (A1 ) with ethyl malonyl chloride in tetrahydrofuran (THF) under nitrogen atmosphere. The intermediate A2 undergoes intramolecular cyclization in the presence of potassium tert-butoxide, yielding 3-(p-tolyl)-3H-triazolo[4,5-d]pyrimidin-7(6H)-one (A3 ) in 78% yield (Scheme 1).
Table 1: Optimization of Cyclization Conditions for A3
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| KOtBu | THF | 80 | 6 | 78 |
| NaOH | EtOH | 70 | 8 | 52 |
| DBU | DMF | 100 | 4 | 65 |
Chlorination at Position 7
To introduce reactivity for subsequent piperazine coupling, A3 is treated with phosphorus oxychloride (POCl₃) under reflux. The reaction converts the 7-keto group to a chloropyrimidine (A4 ), achieving 89% yield after recrystallization from toluene.
Functionalization with Piperazine
Nucleophilic Aromatic Substitution
Piperazine is introduced via nucleophilic displacement of the chlorine atom in A4 . Heating A4 with excess piperazine in dimethylformamide (DMF) at 110°C for 12 hours affords 7-(piperazin-1-yl)-3-(p-tolyl)-3H-triazolo[4,5-d]pyrimidine (B1 ) in 82% yield. The use of DMF as a polar aprotic solvent facilitates the SNAr mechanism, while excess piperazine ensures complete conversion.
Purification and Characterization
Crude B1 is purified via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) and characterized by LC-MS and ¹H NMR:
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, pyrimidine-H), 7.68 (d, J = 8.1 Hz, 2H, ArH), 7.32 (d, J = 8.1 Hz, 2H, ArH), 3.82–3.75 (m, 4H, piperazine-H), 2.98–2.91 (m, 4H, piperazine-H), 2.39 (s, 3H, CH₃).
Acylation with 4-Chlorophenyl Acetyl Group
Synthesis of 2-Chloro-N-(4-chlorophenyl)Acetamide
2-Chloro-N-(4-chlorophenyl)acetamide (C1 ) is prepared by reacting 4-chloroaniline with chloroacetyl chloride in dichloromethane (DCM) containing triethylamine (TEA). The product is isolated in 91% yield after recrystallization from ethanol.
Coupling with Piperazine Derivative
B1 is acylated with C1 using a modified Ullmann coupling. A mixture of B1 , C1 , copper(I) iodide, and cesium carbonate in 1,4-dioxane is heated at 100°C for 24 hours under argon, yielding the target compound in 67% yield (Scheme 2).
Table 2: Key Spectral Data for Target Compound
| Technique | Data |
|---|---|
| HRMS | m/z 503.1342 [M+H]⁺ (Calcd for C₂₅H₂₄ClN₇O: 503.1345) |
| ¹H NMR | δ 8.45 (s, 1H), 7.72–7.68 (m, 4H), 7.43–7.38 (m, 4H), 4.12 (s, 2H) |
| ¹³C NMR | δ 169.8 (CO), 154.2 (C=N), 138.1–115.3 (Ar-C), 46.2 (CH₂) |
Optimization and Mechanistic Insights
Role of Copper Catalysis
The Ullmann coupling’s efficiency depends on copper(I) iodide, which facilitates the formation of a reactive aryl-copper intermediate. Control experiments without CuI resulted in <10% yield, underscoring the catalyst’s necessity.
Solvent and Base Effects
Polar aprotic solvents (e.g., DMF, dioxane) enhance reaction rates by stabilizing ionic intermediates. Cesium carbonate outperforms potassium carbonate due to superior solubility and base strength.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for constructing the triazolo[4,5-d]pyrimidine core in this compound?
- The triazolo[4,5-d]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. For example, palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates has been effective for analogous N-heterocycles . Key steps include:
- Step 1: Formation of the pyrimidine ring via cyclization of nitrile or amidine precursors.
- Step 2: Introduction of the triazole moiety through Huisgen [3+2] cycloaddition or copper-catalyzed azide-alkyne click chemistry.
- Critical parameters: Temperature control (80–120°C), solvent selection (DMF or THF), and catalytic systems (e.g., Pd/C or CuI).
Q. How can structural ambiguities in the piperazine-ethanone linkage be resolved?
- Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, analogous compounds with piperazine derivatives (e.g., ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate) were resolved with SC-XRD (R factor = 0.054, mean C–C bond length = 0.005 Å) .
- Alternative methods:
- NMR NOESY to confirm spatial proximity of protons.
- DFT calculations to compare experimental and theoretical bond angles .
Q. What solvent systems are recommended for solubility testing of this compound?
- Based on structurally similar compounds (e.g., 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone), polar aprotic solvents like DMSO or DMF are ideal for initial solubility screening. For biological assays, PBS (pH 7.4) with ≤5% DMSO is recommended to avoid cytotoxicity .
Advanced Research Questions
Q. How can catalytic efficiency be improved in the synthesis of the p-tolyl-triazolo-pyrimidine fragment?
- Data-driven approach: Optimize ligand-metal pairs (e.g., Pd(OAc)₂ with Xantphos) to enhance regioselectivity. In a study on triazolo-pyridazines, ligand choice reduced byproduct formation by 40% .
- Reaction monitoring: Use in-situ FT-IR or LC-MS to track intermediates and adjust reaction kinetics .
Q. What computational methods validate the electronic effects of the 4-chlorophenyl group on bioactivity?
- Molecular docking: Compare the compound’s binding affinity (e.g., ∆G values) to target proteins (e.g., kinases) with/without the chloro substituent.
- SAR analysis: Use QSAR models trained on analogs like 5-(4-chlorophenoxy)-6-isopropyl-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7(6H)-one to predict electronic contributions .
Q. How to address contradictions in hazard classification data for halogenated triazolopyrimidines?
- Case study: While 6-chloro-7-cyclobutyl-3-(2,6-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine was classified as "no known hazard" , structurally similar compounds with aryl halides may show toxicity.
- Mitigation: Conduct Ames tests for mutagenicity and zebrafish embryo assays for acute toxicity. Cross-reference with PubChem’s in silico toxicity profiles .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
